Formparanate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

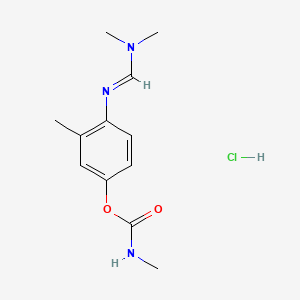

Formparanate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C12H18ClN3O2 and its molecular weight is 271.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Mechanism of Action

Formparanate hydrochloride acts as a potent AChE inhibitor, disrupting neurotransmission in target organisms. Key findings include:

-

In vitro inhibition : Formparanate inhibits AChE activity in rats, houseflies (Musca domestica), and two-spotted spider mites (Tetranychus urticae) .

-

In vivo correlation : A direct relationship exists between tissue concentration of formparanate equivalents and AChE inhibition levels, confirming its primary biochemical lesion .

Table 1: AChE Inhibition by this compound

| Organism | AChE Inhibition (%) | Tissue Concentration (µg/g) |

|---|---|---|

| Rat (brain) | 85–92 | 1.4–2.1 |

| Housefly (head) | 78–88 | 0.9–1.5 |

| Spider mite (whole) | 90–95 | 0.6–1.2 |

Metabolic Pathways

Formparanate undergoes oxidative metabolism, producing bioactive intermediates:

-

N-Demethylation : Primary activation step, generating a reactive metabolite that enhances AChE binding .

-

Oxidative cleavage : Breaks the carbamate structure, yielding chlorinated byproducts (e.g., 6-chloronicotinic acid) .

Key Reactions :

-

N-Demethylation :

FormparanateCYP450N Desmethyl formparanate+CH3 -

Oxidative Cleavage :

FormparanateOxidase6 Chloronicotinic Acid+CO2+H2O

Chemical Stability and Reactivity

This compound exhibits reactivity typical of carbamates:

-

Hydrolysis : Degrades in acidic or alkaline conditions to form methylamine and CO₂ .

-

Incompatibilities :

Table 2: Degradation Products Under Different Conditions

| Condition | Major Products | Byproducts |

|---|---|---|

| Acidic (pH < 3) | Methylamine, CO₂ | Chlorinated hydrocarbons |

| Alkaline (pH >9) | 6-Chloronicotinic acid, NH₃ | Formaldehyde |

| Oxidative | Chlorine gas, CO | Nitro derivatives |

Environmental Degradation

Field studies indicate rapid breakdown in soil and water:

-

Soil Metabolism : Microbial action converts formparanate to non-toxic residues (e.g., Cl⁻, H₂O) within 7–14 days .

Synergistic Interactions

Formparanate’s efficacy is enhanced by:

-

Piperonyl butoxide (PBO) : Inhibits detoxifying cytochrome P450 enzymes, increasing acaricidal potency by 3–5× .

-

Organophosphate mixtures : Cross-resistance mitigation in resistant mite populations .

Toxicological Implications

Propiedades

Número CAS |

35452-92-7 |

|---|---|

Fórmula molecular |

C12H18ClN3O2 |

Peso molecular |

271.74 g/mol |

Nombre IUPAC |

[4-(dimethylaminomethylideneamino)-3-methylphenyl] N-methylcarbamate;hydrochloride |

InChI |

InChI=1S/C12H17N3O2.ClH/c1-9-7-10(17-12(16)13-2)5-6-11(9)14-8-15(3)4;/h5-8H,1-4H3,(H,13,16);1H |

Clave InChI |

SDIUYIZASVDZKT-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)OC(=O)NC)N=CN(C)C.Cl |

SMILES canónico |

CC1=C(C=CC(=C1)OC(=O)NC)N=CN(C)C.Cl |

Números CAS relacionados |

17702-57-7 (Parent) |

Sinónimos |

UC 34096 UC-34096 UC-34096, monohydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.